molecular formula C12H16N2O2 B14379599 3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol CAS No. 90037-38-0

3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol

Katalognummer: B14379599
CAS-Nummer: 90037-38-0
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: AIEFUGPRXKBVGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a morpholine ring attached to a phenol group through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol typically involves the reaction of 3-methyl-4-aminophenol with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be conducted in methanol with a catalytic amount of glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol is unique due to its specific structural features, such as the presence of both a morpholine ring and a phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90037-38-0

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

3-methyl-4-(morpholin-4-ylmethylideneamino)phenol

InChI

InChI=1S/C12H16N2O2/c1-10-8-11(15)2-3-12(10)13-9-14-4-6-16-7-5-14/h2-3,8-9,15H,4-7H2,1H3

InChI-Schlüssel

AIEFUGPRXKBVGH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)O)N=CN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.